![molecular formula C9H7F2N3O B2594691 3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one CAS No. 1344049-83-7](/img/structure/B2594691.png)

3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

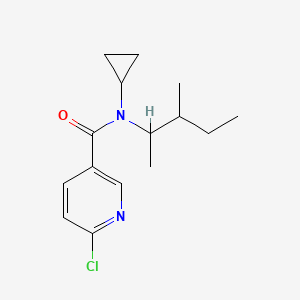

3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one, also known as 2,4-difluorophenylmethyl 1,4-dihydro-1,2,4-triazol-5-one or 2,4-DFTDO, is a heterocyclic compound belonging to the triazole family. It is a colorless solid that is soluble in common organic solvents. 2,4-DFTDO is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Biological Activities of Triazole Derivatives

The triazole core is a prominent feature in various compounds with a wide array of applications, including drug discovery, bioconjugation, and material science. Triazole derivatives, such as 3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one, have attracted attention due to their biological activities. They have been studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This reflects the significance of triazole derivatives in the synthesis of biologically active substances and their potential in various scientific research fields (Kaushik et al., 2019).

Chemical Modeling and Synthesis

Triazole derivatives are also significant in the field of organic synthesis, offering diverse possibilities for chemical modeling. The ability to tailor these compounds for specific biological activities makes them a focal point for modern organic synthesis. Their derivatives demonstrate promising directions in scientific research, particularly in the development of new compounds with enhanced biological activities (Ohloblina, 2022).

Industrial Applications

In the industry, triazole derivatives have been utilized as raw materials in the fine organic synthesis industry. Their application spans across the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatility of triazole derivatives, including their use in producing heat-resistant polymers, fluorescent properties products, and ionic liquids, underscores their significant role in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, like the compound , have been acknowledged for their role as corrosion inhibitors for metals and alloys. Their stability, environmentally friendly nature, and effectiveness in different acidic media make them valuable in protecting metal surfaces from corrosion. This application is crucial in extending the lifespan and maintaining the integrity of metal structures in various industrial settings (Hrimla et al., 2021).

Mechanism of Action

Target of action

The compound “3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one” belongs to the class of 1,2,4-triazoles. Compounds in this class are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

Given the wide range of biological activities exhibited by 1,2,4-triazoles, it is likely that this compound could interact with multiple pathways .

Result of action

Without specific studies on “3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. Based on the activities of other 1,2,4-triazoles, it could potentially have a range of effects depending on the target and the context .

properties

IUPAC Name |

3-[(2,4-difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4H,3H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBTUSIUPVLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate](/img/structure/B2594611.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594612.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594613.png)

![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)

![2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride](/img/structure/B2594622.png)

![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)

![{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2594629.png)